molecular formula C22H37NO2 B1667382 Anandamid CAS No. 94421-68-8

Anandamid

Katalognummer: B1667382
CAS-Nummer: 94421-68-8
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: LGEQQWMQCRIYKG-DOFZRALJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anandamide, also known as N-arachidonoylethanolamine, is a fatty acid neurotransmitter derived from arachidonic acid. It is part of the endocannabinoid system and was first discovered in 1992 by Raphael Mechoulam and his team. The name “anandamide” is derived from the Sanskrit word “ananda,” meaning “bliss” or “joy,” reflecting its role in promoting feelings of happiness and well-being . Anandamide interacts with cannabinoid receptors in the brain, similar to the psychoactive compound tetrahydrocannabinol found in cannabis .

Wissenschaftliche Forschungsanwendungen

Immunological Applications

Anandamide has been shown to modulate immune responses through its action on cannabinoid receptors, particularly CB1 and CB2 receptors.

Key Findings:

  • Anandamide influences the differentiation and function of monocyte-derived Langerhans cells, promoting a Th1 phenotype while reducing pro-inflammatory cytokine production such as interleukin-6 and tumor necrosis factor-alpha at specific concentrations .
  • The anti-inflammatory effects of anandamide are significant in conditions like psoriasis and atopic dermatitis, suggesting its potential as a therapeutic agent in managing inflammatory skin diseases .

Table 1: Effects of Anandamide on Immune Cells

Concentration (nM)Cytokines AffectedEffect
3 - 30IL-6, IL-8Decreased production
300 - 3000TNFα, IFNγ, IL-4Inhibition of production

Neuroscience Applications

Anandamide's role in sleep regulation has been highlighted in studies demonstrating its soporific effects mediated through adenosine pathways.

Study Overview:

  • In a controlled study with rats, systemic administration of anandamide resulted in increased levels of adenosine in the basal forebrain, correlating with enhanced slow-wave sleep . The effects were blocked by the CB1 receptor antagonist SR141716A, indicating that the sleep-inducing properties are primarily mediated through the CB1 receptor.

Table 2: Impact of Anandamide on Sleep

MeasurementResult
Adenosine LevelsIncreased post-anandamide injection
Slow-Wave Sleep DurationSignificant increase observed

Psychiatric Applications

Research indicates that anandamide may alleviate symptoms associated with psychiatric disorders.

Case Study Insights:

  • A study suggests that cannabidiol enhances anandamide signaling, which may help alleviate psychotic symptoms in schizophrenia patients. This interaction underscores the potential for developing treatments focusing on endocannabinoid modulation for mental health disorders .

Table 3: Anandamide and Psychiatric Disorders

DisorderMechanismOutcome
SchizophreniaEnhanced signaling via cannabidiolReduction in psychotic symptoms

Cardiovascular Health

The relationship between anandamide and cardiovascular health is gaining attention due to its potential therapeutic effects.

Research Findings:

  • Anandamide interacts with the cardiovascular system by influencing nitric oxide signaling and renal physiology. This interaction is crucial for understanding how anandamide could be utilized in developing new therapies for cardiovascular diseases .

Table 4: Anandamide's Effects on Cardiovascular Health

ParameterEffect
Nitric Oxide LevelsModulation observed
Renal FunctionPotential therapeutic implications

Wirkmechanismus

Target of Action

Anandamide primarily targets the cannabinoid receptors CB1 and CB2 , and the vanilloid TRPV1 receptor . The CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more common in peripheral tissues, including immune cells . The TRPV1 receptor is a non-selective cation channel expressed ubiquitously in all tissues .

Mode of Action

Anandamide interacts with its targets by binding to these receptors, which results in the modulation of neurotransmitter release and neuronal activity . This binding initiates G-protein signaling, which in turn triggers a number of biological pathways .

Biochemical Pathways

Anandamide is synthesized from arachidonic acid-containing membrane lipids. The synthesis involves the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine, forming an N-arachadonoyl phosphatidylethanolamine (NArPE). The release of Anandamide from this composite molecule is accomplished by a series of phospholipases .

The signaling initiated by Anandamide involves a diverse set of biological results, including modulation of sleep and eating patterns, short-term memory, mood, as well as modulation of the sensation of heat, acid, and proinflammatory stimulants .

Pharmacokinetics

The in vivo concentration of Anandamide is maintained through the relative rates of synthesis and degradation, but also through a less common storage system, designed to meet high demand on short notice . .

Result of Action

The molecular and cellular effects of Anandamide’s action are primarily related to its role as a neurotransmitter. It modulates the release of other neurotransmitters, playing a critical role in processes like mood regulation, pain perception, and appetite . It also has a role in maintaining neuronal function and synaptic transmission, suggesting Anandamide’s impact on neurotransmitter release and synaptic plasticity .

Action Environment

These factors might threaten the integrity of brain homeostasis, indicating that the correct functioning of the endocannabinoid system is imperative for maintaining mental health .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Anandamid wird durch die enzymatische Umwandlung von N-Arachidonoylphosphatidylethanolamin synthetisiert. Dieser Prozess beinhaltet die Wirkung von Phospholipase D, die this compound von seinem Vorläufer freigibt . Die Synthese kann in vitro mit isolierten Enzymen oder in vivo in biologischen Systemen durchgeführt werden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion und Reinigung aus biologischen Geweben wie Tiergehirnen, wo es natürlich vorkommt. Fortschrittliche Techniken wie die Hochleistungsflüssigchromatographie werden verwendet, um this compound aus komplexen biologischen Gemischen zu isolieren und zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Anandamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: Cyclooxygenase-2 und andere oxidative Enzyme.

    Hydrolyse: Fettsäureamid-Hydrolase unter physiologischen Bedingungen.

Hauptprodukte:

Biologische Aktivität

Anandamide (AEA), an endocannabinoid, plays a crucial role in various physiological processes through its interaction with cannabinoid receptors, primarily CB1 and CB2. This article delves into the biological activity of anandamide, highlighting its mechanisms, effects on behavior, and implications for health.

Anandamide is synthesized from N-arachidonoyl phosphatidylethanolamine (NAPE) through the action of enzymes such as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) and phospholipases A2 and C . Once synthesized, anandamide binds to cannabinoid receptors, influencing various signaling pathways.

Table 1: Anandamide Receptor Interactions

Receptor TypeLocationPrimary Effects
CB1Central Nervous SystemModulates neurotransmitter release, pain perception, mood regulation
CB2Peripheral tissuesInvolved in immune response modulation

2. Behavioral Effects

Research indicates that anandamide has significant behavioral effects, particularly in animal models. For instance, studies involving FAAH knockout mice (which lack the enzyme responsible for anandamide degradation) show that these mice exhibit enhanced sensitivity to anandamide, leading to pronounced analgesic and sedative effects .

Case Study: FAAH Knockout Mice

  • Objective : To assess the behavioral responses to anandamide.
  • Findings :
    • Anandamide administration resulted in:
      • 84% reduction in spontaneous activity
      • Significant analgesia (89% maximum effect)
      • Induction of cataleptic behavior (88% of test group)
      • Hypothermia (7.9°C decrease in rectal temperature)

3. Cognitive and Neurochemical Effects

Anandamide also influences cognitive functions and neurochemical pathways. A study demonstrated that low doses of anandamide improved food intake and cognitive function in mice subjected to dietary restrictions. It was observed that anandamide administration increased norepinephrine and dopamine levels while decreasing serotonin concentrations .

Table 2: Neurotransmitter Changes Post-Anandamide Administration

NeurotransmitterChange ObservedStatistical Significance
NorepinephrineIncreasedP < 0.01
DopamineIncreasedP < 0.05
SerotoninDecreasedP < 0.001

4. Sleep Induction and Adenosine Levels

Anandamide has been shown to enhance sleep by increasing extracellular adenosine levels. In a microdialysis study with rats, anandamide administration significantly elevated adenosine levels and promoted slow-wave sleep .

5. Clinical Implications

The modulation of anandamide levels has therapeutic potential, particularly in psychiatric disorders. A recent clinical trial indicated that cannabidiol (CBD) treatment could influence plasma anandamide levels in individuals with cannabis use disorder, suggesting a possible avenue for managing anxiety and depression related to cannabis withdrawal .

6. Summary of Research Findings

Anandamide's biological activity encompasses a range of effects on behavior, cognition, and physiological processes through its interaction with cannabinoid receptors. Its rapid catabolism by FAAH limits its duration of action but also highlights the potential for pharmacological interventions targeting the endocannabinoid system.

Table 3: Summary of Anandamide's Biological Activities

ActivityDescription
Pain ReliefAnalgesic effects via CB1 receptor activation
Mood RegulationModulation of neurotransmitter release
Cognitive EnhancementImprovement in learning and memory functions
Sleep InductionIncreases in adenosine levels promoting sleep

Eigenschaften

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEQQWMQCRIYKG-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017453
Record name Anandamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anandamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

94421-68-8
Record name Anandamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94421-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anandamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anandamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANANDAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anandamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anandamide
Reactant of Route 2
Reactant of Route 2
Anandamide
Reactant of Route 3
Reactant of Route 3
Anandamide
Reactant of Route 4
Reactant of Route 4
Anandamide
Reactant of Route 5
Reactant of Route 5
Anandamide
Reactant of Route 6
Reactant of Route 6
Anandamide
Customer
Q & A

Q1: What is the primary target of Arachidonylethanolamide?

A1: Arachidonylethanolamide primarily acts as an agonist at cannabinoid receptors, specifically the CB1 receptor found predominantly in the central nervous system and the CB2 receptor found primarily in the peripheral nervous system and immune cells. [, , ]

Q2: How does Arachidonylethanolamide binding to CB1 receptors affect neuronal activity?

A2: Arachidonylethanolamide binding to presynaptic CB1 receptors inhibits the release of neurotransmitters like GABA and glutamate, thereby modulating synaptic transmission and neuronal excitability. []

Q3: Does Arachidonylethanolamide interact with targets other than cannabinoid receptors?

A3: Yes, research suggests Arachidonylethanolamide can also interact with vanilloid receptor 1 (TRPV1), a non-selective cation channel involved in pain perception, and potentially with 5-hydroxytryptamine (5-HT) receptors. [, ]

Q4: What are the downstream effects of Arachidonylethanolamide binding to its targets?

A4: Arachidonylethanolamide exerts a variety of effects, including modulation of pain perception, appetite regulation, influence on mood and anxiety, and potential roles in learning and memory. [, ]

Q5: What is the molecular formula and weight of Arachidonylethanolamide?

A5: The molecular formula of Arachidonylethanolamide is C22H37NO2, and its molecular weight is 347.53 g/mol.

Q6: Is there spectroscopic data available for Arachidonylethanolamide?

A6: Yes, Arachidonylethanolamide has been characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and identify characteristic peaks. []

Q7: How stable is Arachidonylethanolamide under different conditions?

A7: Arachidonylethanolamide is susceptible to degradation by enzymes like Fatty Acid Amide Hydrolase (FAAH). Its stability can be affected by factors like temperature, pH, and the presence of enzymes or oxidizing agents. [, ]

Q8: Are there strategies to enhance the stability of Arachidonylethanolamide?

A8: Researchers have explored using techniques like encapsulation in liposomes or nanoparticles, complexation with cyclodextrins, and the development of more stable analogues to improve Arachidonylethanolamide stability. []

Q9: What is the role of the arachidonoyl tail in Arachidonylethanolamide's activity?

A10: The arachidonoyl tail, with its specific length and unsaturation pattern, is crucial for Arachidonylethanolamide's interaction with cannabinoid receptors. Replacing it with other fatty acid tails generally results in reduced affinity. []

Q10: Have researchers developed Arachidonylethanolamide analogues with improved properties?

A11: Yes, several Arachidonylethanolamide analogues, such as (R)-methanandamide, have been synthesized to enhance metabolic stability, increase potency, or improve selectivity for specific cannabinoid receptor subtypes. [, , ]

Q11: How does the formulation of Arachidonylethanolamide impact its stability and delivery?

A12: The choice of solvent, excipients, and delivery system (e.g., solutions, emulsions, nanoparticles) can significantly influence Arachidonylethanolamide stability, solubility, and its ability to reach target tissues. []

Q12: How is Arachidonylethanolamide metabolized in the body?

A13: Arachidonylethanolamide is primarily metabolized by FAAH, which hydrolyzes it into arachidonic acid and ethanolamine. Other enzymes, like cyclooxygenase-2 (COX-2), can also contribute to its metabolism. [, , ]

Q13: What is the duration of action of Arachidonylethanolamide?

A14: Arachidonylethanolamide has a relatively short duration of action due to its rapid enzymatic degradation. This necessitates the development of strategies to prolong its effects for therapeutic applications. [, ]

Q14: What are some in vitro models used to study Arachidonylethanolamide's effects?

A15: Cell lines expressing cannabinoid receptors, such as N18TG2 neuroblastoma cells, are used to investigate Arachidonylethanolamide's effects on signaling pathways, receptor binding, and cellular responses. [, ]

Q15: What animal models have been employed to study Arachidonylethanolamide's effects?

A16: Rodent models have been widely used to explore Arachidonylethanolamide's effects on pain, anxiety, motor activity, and other physiological processes. [, , ]

Q16: What is known about the toxicity profile of Arachidonylethanolamide?

A16: While Arachidonylethanolamide is generally well-tolerated in preclinical studies, further research is needed to fully characterize its potential toxicity and long-term effects in humans.

Q17: What strategies are being explored to improve Arachidonylethanolamide delivery to target tissues?

A18: Researchers are investigating targeted drug delivery systems, such as nanoparticles conjugated with ligands specific to receptors on target cells, to enhance Arachidonylethanolamide delivery and minimize off-target effects. []

Q18: What analytical techniques are commonly employed to quantify Arachidonylethanolamide levels?

A19: Liquid chromatography-mass spectrometry (LC-MS) is a sensitive and specific technique widely used for quantifying Arachidonylethanolamide and other endocannabinoids in biological samples. [, ]

Q19: What resources are available to facilitate research on Arachidonylethanolamide?

A19: Public databases like PubChem and ChEMBL provide information on Arachidonylethanolamide's chemical properties, while resources like the International Cannabinoid Research Society (ICRS) foster collaboration and knowledge sharing among scientists in the field.

Q20: When was Arachidonylethanolamide first discovered?

A21: Arachidonylethanolamide was first isolated and characterized from porcine brain in 1992 by Raphael Mechoulam and his team. []

Q21: What are some key milestones in the research on Arachidonylethanolamide?

A21: Key milestones include the discovery of Arachidonylethanolamide as an endogenous cannabinoid receptor ligand, the identification of FAAH as its primary metabolizing enzyme, and the development of potent and selective inhibitors of FAAH.

Q22: What other research areas intersect with the study of Arachidonylethanolamide?

A22: Research on Arachidonylethanolamide intersects with fields like neuroscience, immunology, pain research, and drug discovery, fostering collaborations and leading to a more comprehensive understanding of its physiological and therapeutic potential.

Q23: How does Arachidonylethanolamide affect intestinal motility?

A24: Arachidonylethanolamide inhibits intestinal motility in mice by activating CB1 receptors, as evidenced by the ability of the CB1 antagonist SR141716A to prevent this effect. []

Q24: What is the role of Arachidonylethanolamide in the context of alcohol-related behaviors?

A25: Research suggests that chronic alcohol consumption can lead to downregulation of CB1 receptor function, potentially due to persistent stimulation by increased levels of endocannabinoids like Arachidonylethanolamide. This highlights the complex interplay between the endocannabinoid system and alcohol's effects on the brain. []

Q25: Can Arachidonylethanolamide influence immune function?

A26: Studies using mouse splenocytes indicate that Arachidonylethanolamide might modulate immune responses, although its effects appear to be less pronounced than those of 2-arachidonoylglycerol. []

Q26: Does Arachidonylethanolamide play a role in sperm function?

A27: Research in sea urchins suggests that Arachidonylethanolamide can inhibit sperm fertilizing capacity by blocking the acrosome reaction, a crucial step in fertilization. This effect appears to be mediated through cannabinoid receptors present on sperm cells. []

Q27: Can Arachidonylethanolamide influence intraocular pressure?

A28: Studies in rabbits have shown that topical application of Arachidonylethanolamide can decrease intraocular pressure, suggesting its potential as a therapeutic target for glaucoma. [, ]

Q28: How does Arachidonylethanolamide compare to other putative endocannabinoids in terms of stability and effects on intraocular pressure?

A29: Noladin ether, another putative endocannabinoid, exhibits greater enzymatic stability compared to Arachidonylethanolamide and 2-arachidonoylglycerol in ocular tissues. This difference in stability might contribute to their distinct effects on intraocular pressure. []

Q29: What is the significance of Arachidonylethanolamide in the context of clinical endocannabinoid deficiency?

A30: The clinical endocannabinoid deficiency theory proposes that conditions like migraine, fibromyalgia, and irritable bowel syndrome might arise from an underlying deficiency in endocannabinoid tone, which includes levels of Arachidonylethanolamide and 2-arachidonoylglycerol. This theory suggests that restoring endocannabinoid tone could have therapeutic benefits in these conditions. []

Q30: Does Arachidonylethanolamide play a role in glioma cell death?

A31: Research indicates that Arachidonylethanolamide can induce apoptosis (programmed cell death) in glioma cells, primarily through its interaction with the vanilloid receptor 1 (TRPV1). This finding highlights a potential avenue for developing novel glioma therapies. []

Q31: How do levels of Arachidonylethanolamide differ in CB1 knockout mice?

A32: Studies using CB1 knockout mice have revealed lower levels of Arachidonylethanolamide in specific brain regions, suggesting a potential regulatory relationship between CB1 receptor activity and Arachidonylethanolamide biosynthesis. []

Q32: Can Arachidonylethanolamide affect the activity of cytochrome P450 enzymes?

A33: Studies in rats have demonstrated that repeated administration of (R)-(+)-methanandamide, a synthetic analogue of Arachidonylethanolamide, can inhibit the activity of the cytochrome P450 enzyme CYP2D2, indicating potential drug-drug interactions. [, ]

Q33: What is the role of astrocytes in Arachidonylethanolamide production?

A34: Research has shown that astrocytes, a type of glial cell in the brain, can produce Arachidonylethanolamide and other acylethanolamides, suggesting a potential role for these cells in regulating endocannabinoid signaling. []

Q34: How does Arachidonylethanolamide contribute to our understanding of membrane signaling?

A35: Arachidonylethanolamide's ability to interact with both cannabinoid receptors and membrane lipids highlights the intricate relationship between these components in cellular signaling. Its study provides insights into the dynamic nature of membrane structure and function. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.